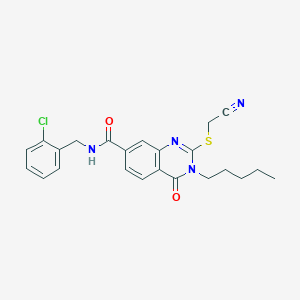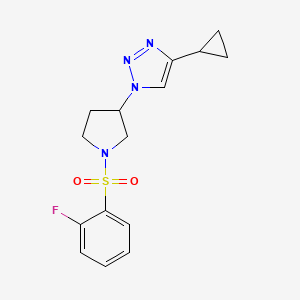![molecular formula C13H11N3OS B2898214 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034547-90-3](/img/structure/B2898214.png)
4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research has shown that derivatives of thiophene, such as those related to 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, are valuable in the synthesis of various heterocyclic compounds. These derivatives have been used in creating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, contributing significantly to the field of heterocyclic chemistry (Mohareb et al., 2004).
Antibacterial Activity
Another important application of compounds structurally similar to this compound is in the development of antibacterial agents. Some derivatives have been shown to exhibit moderate to good antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Panda et al., 2011).
Experimental and Theoretical Studies in Functionalization Reactions
These compounds are also significant in experimental and theoretical studies focused on functionalization reactions. For instance, studies involving the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with diaminopyridine have provided insights into the mechanisms of such transformations (Yıldırım et al., 2005).
Antitumor and Antimicrobial Activities
Further applications include the exploration of antitumor and antimicrobial activities. For example, microwave-assisted synthesis of new pyrazolopyridine derivatives and their subsequent testing for antioxidant, antitumor, and antimicrobial activities have expanded the potential therapeutic uses of these compounds (El‐Borai et al., 2013).
Synthesis and Structural Analysis
The synthesis of pyrazole-thiophene-based amide derivatives and their structural analysis using computational applications have been another area of research. Such studies have shed light on the chemical reactivity descriptors and non-linear optical (NLO) properties of these compounds, contributing to a deeper understanding of their physical and chemical properties (Kanwal et al., 2022).
Anticancer and Anti-5-Lipoxygenase Agents
Moreover, the synthesis of novel pyrazolopyrimidine derivatives has been pursued for their potential as anticancer and anti-5-lipoxygenase agents. Such studies highlight the diverse therapeutic potentials of these compounds (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as strategic compounds for optical applications . Other related compounds have shown inhibitory activity against CDK2, a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . In the context of CDK2 inhibition, these compounds may interact with the kinase to disrupt its function .
Biochemical Pathways
Related compounds have been shown to impact purine biochemical reactions . Pyrazolo[1,5-a]pyrimidines are purine analogs and have valuable properties as antimetabolites in these reactions .
Result of Action
Related compounds have shown superior cytotoxic activities against certain cell lines . This suggests that 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide may also have potential cytotoxic effects.
Action Environment
The photophysical properties of related compounds can be tuned, suggesting that light exposure could potentially influence their behavior .
Propiedades
IUPAC Name |
4-methyl-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPPNDVNIQIFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


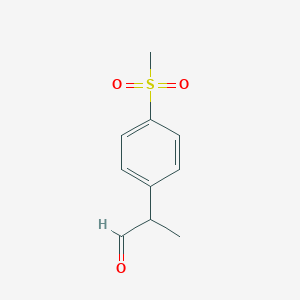
![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)
![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2898138.png)
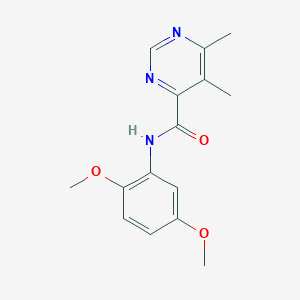

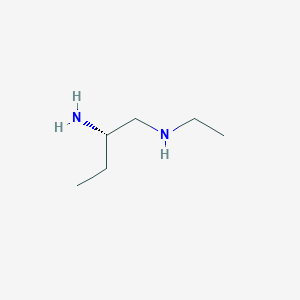
![5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2898143.png)

![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)
